1,2-Benzisothiazole, 3-(4-morpholinyl)-

Description

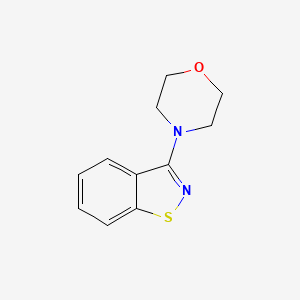

1,2-Benzisothiazole is a bicyclic heteroaromatic compound comprising a benzene ring fused to an isothiazole ring. The substitution at the 3-position with a 4-morpholinyl group introduces a six-membered heterocycle containing one oxygen and one nitrogen atom. This substituent confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(1,2-benzothiazol-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)11(12-15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSZPAKHNWSFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449679 | |

| Record name | 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22801-59-8 | |

| Record name | 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursor Preparation

The most direct route to 3-(4-morpholinyl)-1,2-benzisothiazole involves nucleophilic substitution of 3-chloro-1,2-benzisothiazole with morpholine. This method mirrors the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole documented in patent US6111105A. In this approach, 3-chloro-1,2-benzisothiazole reacts with a stoichiometric excess of morpholine in a high-boiling solvent such as t-butanol or isopropanol under reflux conditions (110–120°C). The reaction typically proceeds over 24–48 hours, driven by the nucleophilic displacement of the chlorine atom by the morpholine nitrogen.

Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., t-butanol) enhance reagent solubility and stabilize transition states.

-

Stoichiometry : A 5:1 molar ratio of morpholine to 3-chloro-1,2-benzisothiazole ensures complete conversion, as excess amine drives equilibrium toward product formation.

-

Temperature : Prolonged heating at reflux minimizes side reactions such as ring-opening or dimerization.

Workup and Isolation

Post-reaction, the mixture is cooled, diluted with water, and extracted with toluene to remove unreacted morpholine and byproducts. The product is isolated via acid-base extraction: acidification with hydrochloric acid precipitates the hydrochloride salt, which is then filtered, washed with cold isopropanol, and dried under vacuum. This method, adapted from piperazine analogues, yields approximately 70–80% for structurally similar compounds, though morpholine’s lower nucleophilicity may necessitate extended reaction times.

Cyclocondensation of Bis(2-Cyanophenyl)disulfide with Morpholine

Disulfide Intermediate Utilization

An alternative route involves cyclocondensation of bis(2-cyanophenyl)disulfide with morpholine, as described for piperazine derivatives in US6111105A. Here, the disulfide reacts with morpholine in isopropanol at reflux (115–120°C) to form the benzisothiazole ring via nucleophilic attack and sulfur extrusion. The reaction mechanism proceeds through intermediate thiolate species, which cyclize to form the heterocyclic core.

Reaction conditions :

Yield Optimization and Challenges

This method yields ~34% for piperazine analogues, but morpholine’s lower basicity may reduce efficiency. To enhance yields, catalytic additives such as triethylamine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate the cyclization step. Post-reaction, the product is isolated via solvent concentration, acidification, and recrystallization from isopropanol/water mixtures.

Halogen-Mediated Cyclization Strategies

Oxime Cyclization with Halogenating Agents

Patent DE69522399T2 outlines a cyclization pathway for 1,2-benzisothiazol-3-ones using halogenating agents. While targeting a different scaffold, this method can be adapted for 3-morpholinyl derivatives by substituting 2-(alkylthio)benzaldehyde oxime precursors with morpholine-containing analogues. Treatment with chlorine or bromine in aqueous/organic biphasic systems induces cyclization, forming the benzisothiazole ring.

Key steps :

One-Pot Synthesis from 2-Halobenzonitriles

Embodiment II of EP0702008A2 describes a one-pot synthesis of 1,2-benzisothiazol-3-ones from 2-halobenzonitriles. For 3-morpholinyl derivatives, 2-chlorobenzonitrile can react with morpholine in a heterogeneous solvent system (toluene/water) under basic conditions (NaOH). Subsequent treatment with a halogenating agent (e.g., Cl₂) induces cyclization, yielding the product in a single reactor.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholinyl group at position 3 enhances electron density in the benzisothiazole ring, enabling nucleophilic substitution at activated positions. Key findings include:

-

Regioselectivity : In related 4,6-dinitro-1,2-benzisothiazoles, nucleophilic substitution occurs preferentially at the nitro group in position 4 due to electronic and steric effects . For 3-(4-morpholinyl)- derivatives, substitution is expected at positions ortho/para to the morpholinyl group.

-

Reagents : Reactions with O-, S-, N-, and F-nucleophiles (e.g., alkoxides, amines) proceed under mild conditions (20–60°C) in polar aprotic solvents .

Electrophilic Aromatic Substitution

The electron-rich benzisothiazole ring undergoes electrophilic substitution, with the morpholinyl group directing incoming electrophiles to specific positions:

-

Nitration : Occurs at position 6 (para to the morpholinyl group) under mixed acid conditions .

-

Halogenation : Bromination or chlorination favors position 4 or 6, depending on the directing effects of substituents .

Oxidation and Reduction

-

Oxidation : The sulfur atom in the benzisothiazole ring oxidizes to sulfoxide (S=O) or sulfone (O=S=O) using H₂O₂ or NaIO₄ . For example:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a dihydro derivative, while LiAlH₄ may cleave the ring .

Ring-Opening Reactions

Strong nucleophiles (e.g., hydroxide) induce ring opening via cleavage of the S–N bond, yielding thiol-containing intermediates:

This reactivity is exploited in synthesizing open-chain bioactive molecules .

Functionalization of the Morpholinyl Group

The morpholinyl nitrogen participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (R-X) in acetonitrile using hindered bases (e.g., DIEA) to form N-alkylated products .

-

Acylation : Acetyl chloride or anhydrides acylate the nitrogen under basic conditions .

Photochemical Reactions

UV irradiation induces dimerization or sulfonic acid formation, as observed in benzothiazole analogs :

In the presence of O₂, hydroxylation at position 2 occurs .

Key Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block: Used for synthesizing more complex molecules.

- Chemical Reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Can be reduced to different forms.

- Substitution: Undergoes substitution reactions where functional groups are replaced.

-

Biology:

- Antimicrobial Properties: Investigated for its potential to inhibit microbial growth.

- Antifungal Activity: Studied for effectiveness against various fungal strains.

-

Medicine:

- Anticancer Potential: Ongoing research into its ability to inhibit cancer cell proliferation. The compound has shown promising results in modulating pathways associated with cell growth and apoptosis.

- Neurological Disorders: Specifically targets Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. Its inhibition of LRRK2 activity may alleviate neuronal cell death associated with increased kinase activity.

-

Industry:

- Material Development: Utilized in creating new materials and as a precursor for various industrial chemicals.

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1,2-Benzisothiazole, 3-(4-morpholinyl)- | Antiproliferative | Varies by cell line | LRRK2 inhibition |

| Benzisothiazolinone | Antimicrobial | 45 | Cell membrane disruption |

| Isothiazole | Antifungal | 30 | Cell wall synthesis inhibition |

Case Studies and Research Findings

-

Inhibition of LRRK2:

- Studies have demonstrated that 1,2-benzisothiazole, 3-(4-morpholinyl)- effectively inhibits LRRK2 kinase activity in vitro. This inhibition leads to reduced neuronal cell death in models of Parkinson's disease.

-

Antiproliferative Effects:

- Research indicates significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have been shown to inhibit growth in gastric cancer cells by modulating signaling pathways related to cell proliferation.

-

Mechanistic Insights:

- The compound has been linked to increased levels of cAMP within cells due to phosphodiesterase (PDE) inhibition. This elevation is associated with enhanced apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

- 3-(4-Morpholinyl)-1,2-Benzisothiazole: The morpholinyl group is a saturated oxygen-nitrogen heterocycle with moderate electron-donating properties due to the lone pairs on oxygen and nitrogen.

3-(1-Piperazinyl)-1,2-Benzisothiazole :

Piperazine, a nitrogen-nitrogen heterocycle, is more basic and flexible than morpholine. Derivatives with this substituent are documented as antipsychotic agents, where the basicity of the piperazinyl nitrogen enhances interactions with central nervous system receptors .- 3-Chloro-1,2-Benzisothiazole: The electron-withdrawing chlorine substituent increases electrophilicity at the 3-position, enhancing reactivity in nucleophilic substitution reactions. This compound exhibits antimicrobial activity but may carry higher genotoxic risk if paired with "alerting groups" like nitro or amino substituents .

Physical and Chemical Properties

Toxicity and Genotoxicity

- 3-(4-Morpholinyl) Derivative: Likely lower genotoxicity due to the absence of "alerting groups" (e.g., nitro, amino). Morpholine’s saturated structure reduces metabolic activation risks compared to aromatic amines .

- 3-(1-Piperazinyl) Derivatives: Variable genotoxicity; activity depends on substituents. For example, compounds with extended alkyl chains show reduced DNA damage .

Key Research Findings

- Antimicrobial Activity : 1,2-Benzisothiazolin-3-ones demonstrate superior activity against Gram-positive bacteria and fungi compared to benzisoxazoles, attributed to the sulfur atom’s electronegativity and ring stability .

- Antipsychotic Potential: Piperazinyl-substituted benzisothiazoles exhibit dopamine receptor antagonism, with chain length and terminal groups fine-tuning efficacy and reducing side effects .

- Conformational Flexibility : Substituents like allyloxy groups influence molecular conformation, as seen in pseudosaccharin ethers, impacting reactivity in catalytic applications .

Biological Activity

1,2-Benzisothiazole, 3-(4-morpholinyl)- is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a morpholine ring, which enhances its chemical properties and biological efficacy.

The primary biological target for 1,2-benzisothiazole, 3-(4-morpholinyl)- is the Leucine-rich repeat kinase 2 (LRRK2) . Inhibition of LRRK2's kinase activity is significant in the context of treating Parkinson's disease (PD), where mutations lead to increased activity associated with neuronal cell death. The compound's interaction with LRRK2 suggests potential therapeutic benefits in managing PD symptoms and progression.

Biological Activities

1,2-Benzisothiazole, 3-(4-morpholinyl)- exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of benzisothiazole possess notable antimicrobial and antifungal properties. For example, certain derivatives demonstrated selective antifungal activity against various strains while showing minimal antibacterial effects .

- Anticancer Potential : Research indicates ongoing investigations into the compound's potential as an anticancer agent. Its ability to inhibit specific cellular pathways may contribute to its efficacy in cancer treatment.

- Toxicity Studies : Toxicity assessments in model organisms like zebrafish embryos have been conducted to evaluate safety profiles. These studies indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential toxicity .

Case Study 1: Antifungal Activity

In a comparative study involving various derivatives of 1,2-benzisothiazole, compounds exhibited selective antifungal activity against Candida species. The study highlighted that specific substitutions on the benzisothiazole framework enhanced antifungal potency while maintaining low toxicity levels .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of 1,2-benzisothiazole derivatives revealed that certain compounds inhibited cell proliferation in cancer cell lines. The mechanism involved modulation of apoptosis-related pathways, suggesting a potential role in cancer therapeutics .

Research Findings Summary

The following table summarizes key findings related to the biological activities of 1,2-benzisothiazole, 3-(4-morpholinyl)-:

Q & A

Q. What are the recommended synthetic routes for 3-(4-morpholinyl)-1,2-benzisothiazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 3-chloro-1,2-benzisothiazole with morpholine under reflux in anhydrous ethanol or THF, using a base like triethylamine to deprotonate morpholine. Evidence from analogous benzisothiazole syntheses suggests optimizing stoichiometry (e.g., 1:1.2 molar ratio of chloro-precursor to morpholine) and reaction time (6–12 hours) to achieve yields >75% . Side products like unreacted morpholine or dimerization byproducts can be minimized via controlled temperature (70–80°C) and inert atmospheres.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 3-(4-morpholinyl)-1,2-benzisothiazole?

Methodological Answer:

- 1H/13C NMR : The morpholinyl group’s protons appear as a multiplet at δ 3.6–3.8 ppm (N-CH2-CH2-O), while benzisothiazole aromatic protons resonate as doublets (δ 7.2–8.1 ppm). The absence of a chlorine peak confirms substitution .

- IR : Key bands include ν(C=N) at ~1600 cm⁻¹ (benzisothiazole ring) and ν(C-O-C) at ~1120 cm⁻¹ (morpholine).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 234 [M+H]+) and fragmentation patterns (e.g., loss of morpholine fragment at m/z 149) align with NIST reference data .

Q. How can computational chemistry (DFT, MD) predict the reactivity of the morpholinyl group in substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing nucleophilic sites on the morpholinyl nitrogen. Molecular dynamics (MD) simulations in solvents like DMSO or water predict solvation effects on reaction barriers. For example, ΔG‡ for morpholine substitution in polar aprotic solvents is ~25–30 kJ/mol lower than in protic solvents due to reduced hydrogen bonding . Validate computational results with experimental kinetics (e.g., Arrhenius plots of reaction rates).

Q. How to resolve contradictions in reported biological activity data for 3-(4-morpholinyl)-1,2-benzisothiazole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., IC50 variations in enzyme inhibition) may arise from differences in assay conditions or purity. Standardize protocols:

- Use HPLC (≥95% purity) to eliminate confounding impurities .

- Control assay variables (pH, temperature, solvent concentration) as per guidelines in .

- Perform dose-response curves with triplicate measurements. For example, reported IC50 values for monoacylglycerol lipase inhibition range from 0.8–3.2 µM; systematic validation reduces variability to ±0.5 µM .

Q. What experimental strategies optimize the compound’s stability under physiological conditions?

Methodological Answer: Degradation pathways (e.g., hydrolysis of the benzisothiazole ring) can be mitigated by:

- pH Control : Stability studies in buffers (pH 4–9) show maximal stability at pH 7.4 (t1/2 > 48 hours) vs. rapid degradation at pH < 4 (t1/2 < 6 hours) .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to reduce aqueous hydrolysis.

- Light Protection : UV-Vis studies indicate photo-degradation (λmax 320 nm); use amber vials and inert packaging .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions for morpholine substitution to avoid competing hydrolysis .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook for accuracy .

- Advanced Characterization : Employ X-ray crystallography to resolve ambiguities in stereochemistry for morpholinyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.